molecular formula C18H17N3O3S B2908396 N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-66-5

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2908396
CAS No.: 872723-66-5
M. Wt: 355.41
InChI Key: ORFRYRQRUGAYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and an ethoxyphenyl moiety at the acetamide nitrogen. This structure combines a heteroaromatic pyridazine ring, a sulfur-linked acetamide chain, and a lipophilic ethoxyphenyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-23-15-7-4-3-6-13(15)19-17(22)12-25-18-10-9-14(20-21-18)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFRYRQRUGAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the ethoxyphenyl derivative, the furan ring, and the pyridazinyl sulfanylacetamide. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethyl iodide, furan-2-carboxylic acid, and pyridazine derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the reaction progress and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced derivatives. Substitution reactions result in compounds with modified functional groups on the phenyl or furan rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Sulfanyl Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Features
N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) ~400–430 (estimated) Pyridazine Furan-2-yl, 2-ethoxyphenyl Sulfur bridge, ethoxy group
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 1,3,4-Oxadiazole Indol-3-ylmethyl, 2-ethoxy-6-methylphenyl Lipophilic indole, methyl substituent
N-(4-methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) 379 1,3,4-Oxadiazole Indol-3-ylmethyl, 4-methylpyridinyl Polar pyridine, lower molecular weight
VUAA-1 ~434 (calculated) 1,2,4-Triazole Ethylphenyl, pyridinyl Orco agonist, high potency
OLC-12 ~450 (calculated) 1,2,4-Triazole Isopropylphenyl, pyridinyl Modified Orco agonist

Key Observations :

  • Heterocyclic Core : The target compound’s pyridazine ring differs from the 1,3,4-oxadiazole (8u, 8w) or triazole (VUAA-1, OLC-12) cores in analogs. Pyridazine’s electron-deficient nature may enhance hydrogen bonding or π-π stacking compared to oxadiazole or triazole .
  • Substituent Effects : The ethoxyphenyl group in the target compound provides moderate lipophilicity, similar to 8u’s ethoxy-methylphenyl group. In contrast, trifluoromethylbenzothiazole derivatives () exhibit higher hydrophobicity and metabolic stability .
  • Molecular Weight : The target compound’s estimated weight (~400–430 g/mol) aligns with typical drug-like molecules, whereas 8w’s lower weight (379 g/mol) may improve bioavailability .

Key Observations :

  • Enzyme Inhibition : The target compound’s pyridazine-sulfanyl group may enhance LOX or BChE inhibition compared to oxadiazole-based 8t/8v, as pyridazine’s planar structure could improve enzyme active-site binding .
  • Anti-Exudative Activity : Triazole-acetamides in show 60–70% inhibition at 10 mg/kg, comparable to diclofenac. The target compound’s furan-pyridazine motif may modulate anti-inflammatory pathways differently, warranting further testing .
  • Orco Agonism : VUAA-1 and OLC-12 (triazole derivatives) demonstrate potent Orco activation, suggesting that the central heterocycle critically influences target specificity. Pyridazine-based compounds may lack this activity due to divergent electronic profiles .

Biological Activity

N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyData
IUPAC Name This compound
Molecular Formula C₁₅H₁₆N₄O₃S
Molecular Weight 320.37 g/mol
CAS Number 35874-27-2
Appearance White to off-white solid
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridazinyl Intermediate : The reaction of 4-ethoxyphenylhydrazine with a diketone under reflux conditions.
  • Etherification : The pyridazinyl intermediate undergoes etherification with 2-bromoethyl acetate in the presence of a base.
  • Acetamide Formation : The final step involves the reaction of the etherified intermediate with acetic anhydride to form the acetamide group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, related Schiff base molecules have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antibiofilm Activity

The compound also shows potential in inhibiting biofilm formation, which is crucial for combating persistent infections. Studies have reported moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .

The mechanism of action for this compound likely involves interactions at the molecular level with bacterial enzymes or receptors. This interaction may inhibit protein synthesis and disrupt nucleic acid production pathways, leading to bactericidal effects .

Case Studies and Research Findings

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity, revealing that modifications in substituents significantly impacted their efficacy. The presence of furan and pyridazine rings was particularly beneficial for enhancing antibacterial properties .
  • Biofilm Inhibition : Another investigation focused on the antibiofilm capabilities of similar compounds, reporting effective reduction in biofilm formation across multiple strains, including MRSA and E. coli .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that the presence of specific functional groups within the compound's structure can enhance its biological activity. For instance, azomethine groups have been linked to improved antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.